Ethyl phenylacetate

概述

描述

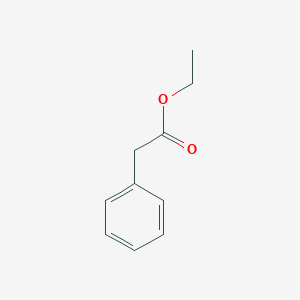

Ethyl phenylacetate (CAS 101-97-3), an ester derived from phenylacetic acid and ethanol, is a key aroma compound widely utilized in food and beverage industries for its sweet, honey-like, and floral notes . Structurally, it consists of a phenyl group attached to an ethyl ester backbone, which contributes to its distinct sensory properties. It is synthesized via acid-catalyzed esterification of phenylacetic acid with ethanol or through enzymatic cascades in bioproduction systems . This compound is a critical flavor component in wines, Chinese rice wine (CRW), and distilled spirits like Tibetan Qingke Baijiu, where it enhances fruity and floral complexity . Its production is also linked to microbial activity during fermentation, particularly by Lactobacillus species in grain-based fermentations .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl phenylacetate can be synthesized through several methods:

Esterification of Phenylacetic Acid: This method involves the reaction of phenylacetic acid with ethanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid

Reaction of Benzyl Cyanide: Another method involves the reaction of benzyl cyanide with ethanol and sulfuric acid.

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of phenylacetic acid with ethanol, using sulfuric acid as a catalyst. The reaction mixture is heated under reflux, and the product is purified by distillation .

化学反应分析

Types of Reactions: Ethyl phenylacetate undergoes various chemical reactions, including:

Reduction: this compound can be reduced to this compound alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Phenylacetic acid and ethanol.

Reduction: this compound alcohol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

科学研究应用

Biocatalysis and Synthesis

Enzymatic Reactions

Ethyl phenylacetate is utilized as a substrate in biocatalytic processes, particularly involving the enzyme-catalyzed synthesis of esters. Research has demonstrated that lyophilized mycelia from fungi such as Aspergillus oryzae and Rhizopus oryzae can effectively catalyze the esterification of phenylacetic acid to produce this compound. This process has shown conversion yields exceeding 50% under optimized conditions, highlighting its potential for producing enantiomerically enriched compounds used in pharmaceuticals .

Case Study: Hydrolysis and Esterification

A study investigated the hydrolysis of this compound using various fungal strains. The results indicated that A. oryzae exhibited superior hydrolytic activity, making it a promising candidate for industrial applications where selective hydrolysis of esters is required . This research underscores the significance of EPA in developing biocatalytic processes for synthesizing chiral intermediates.

Flavoring Agent

Food and Beverage Industry

this compound is widely recognized for its pleasant fruity aroma, making it a valuable flavoring agent in the food and beverage industry. It is commonly found in juices, wines, and desserts, contributing to their aromatic profiles. Research has shown that EPA plays a crucial role in the aroma of various wines, including dessert and sparkling varieties . The compound's sensory characteristics make it an essential ingredient for flavor enhancement.

Pharmaceutical Applications

Potential Therapeutic Uses

this compound has been explored for its potential therapeutic properties. Studies suggest that compounds related to this compound may exhibit biological activities beneficial for health, including antimicrobial properties . The compound's structural similarity to other bioactive esters indicates that it could serve as a lead compound for developing new pharmaceuticals.

Safety and Environmental Impact

Toxicological Assessments

Safety assessments have indicated that this compound poses minimal risk when used within established guidelines in food products. The calculated Margin of Exposure (MOE) for reproductive toxicity endpoints exceeds 100, suggesting a low risk profile . Additionally, environmental evaluations have classified EPA as non-persistent and non-toxic to aquatic life under standard usage conditions.

Research Findings Summary Table

作用机制

Ethyl phenylacetate can be compared with other esters such as:

Ethyl Acetate: Both are esters, but ethyl acetate has a simpler structure and is commonly used as a solvent in laboratories.

Methyl Butyrate: This ester has a fruity aroma and is used in flavorings and perfumes.

Ethyl Benzoate: Similar to this compound, ethyl benzoate is used in fragrances and has a pleasant aroma.

Uniqueness: this compound is unique due to its specific aromatic profile, which combines sweet, floral, and honey-like notes. This makes it particularly valuable in the fragrance and flavor industries .

相似化合物的比较

Ethyl phenylacetate belongs to the ester family, sharing functional groups and synthesis pathways with other aroma-active compounds. Below is a detailed comparison with structurally or functionally related esters:

Structural Analogues: Phenylacetic Acid Derivatives

Key Differences :

- This compound’s ethyl group confers a smoother, sweeter profile compared to mthis compound’s sharper notes.

- Phenethyl acetate, derived from acetic acid, lacks the phenyl group’s complexity, resulting in simpler floral tones .

Functional Analogues: Ethyl Esters of Aliphatic Acids

Key Differences :

- This compound’s phenyl group provides unique floral/honey notes, contrasting with ethyl hexanoate’s tropical fruitiness.

- Ethyl acetate and ethyl lactate contribute bitterness or creaminess, whereas this compound enhances sweetness .

Bioproduction and Sustainability

This compound and related esters (e.g., phenethyl acetate, phenylacetic acid) are increasingly produced via enzymatic cascades from renewable feedstocks like l-phenylalanine (l-Phe) . For example:

- This compound : Synthesized via a five-enzyme cascade from l-Phe, achieving higher purity and sustainability compared to chemical synthesis .

- Phenethyl acetate : Produced through a six-enzyme system, emphasizing green chemistry .

Advantage : Bioproduction avoids harsh acids (e.g., H₂SO₄) and reduces by-products, making it environmentally favorable .

Sensory Interactions

- In Langjiu, this compound interacts synergistically with ethyl hexanoate and ethyl 2-methylbutyrate, amplifying fruity and floral perceptions .

- Its OAV >1 in aged baijiu highlights its role in caramel and aged aromas .

Microbial Correlations

- Lactobacillus species positively correlate with this compound production in fermented grains, linking microbial diversity to flavor complexity .

Industrial Relevance

生物活性

Ethyl phenylacetate (EPA) is an organic compound with significant biological activity and applications in various fields, including pharmaceuticals, food science, and biotechnology. This article delves into its biological properties, synthesis, hydrolysis, and implications in different sectors, supported by research findings and case studies.

This compound is an ester formed from phenylacetic acid and ethanol. Its chemical formula is CHO, and it is characterized by a pleasant fruity aroma. The compound is primarily used in the flavoring and fragrance industries due to its sweet scent, reminiscent of honey.

1. Enzymatic Hydrolysis

Research indicates that this compound undergoes hydrolysis catalyzed by various enzymes, particularly carboxylesterases. A study evaluated the hydrolytic activity of mycelium-bound carboxylesterases from Aspergillus oryzae and Rhizopus oryzae. The results showed that A. oryzae exhibited significantly higher hydrolysis rates compared to R. oryzae, with half-life times for hydrolysis being 0.058 hours versus 5.43 hours respectively. This suggests that the enzymatic activity is species-dependent, impacting the efficiency of substrate conversion into phenylacetic acid .

| Enzyme Source | Hydrolysis Rate (h) | Half-life (h) |

|---|---|---|

| A. oryzae | High | 0.058 |

| R. oryzae | Lower | 5.43 |

2. Biocatalytic Applications

The biocatalytic potential of this compound has been explored for synthesizing various compounds. For instance, it can be used in the synthesis of diethyl 2-oxo-3-phenylsuccinate through a condensation reaction with diethyl oxalate in the presence of sodium ethanolate . This reaction highlights EPA's utility in producing complex organic molecules.

3. Pharmacological Implications

This compound has been studied for its role in the pharmaceutical industry, particularly concerning its anti-inflammatory properties linked to its derivatives, such as 2-arylpropionic acids. These acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit significant therapeutic effects . The pharmacological activity primarily arises from the (S)-enantiomer of these compounds.

Aglianico del Vulture Wine

A notable case study involves the identification of this compound as a key contributor to the honey-like aroma in Aglianico del Vulture wine. Sensory analysis determined that concentrations above 70 μg/L significantly impacted the wine's sensory profile, potentially compromising its quality . This finding underscores the importance of controlling this compound levels during fermentation processes.

Synthesis and Production

The synthesis of this compound can be achieved through several methods, including:

常见问题

Basic Research Questions

Q. What are the common laboratory synthesis methods for ethyl phenylacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via acid-catalyzed esterification of phenylacetic acid with ethanol. A standard procedure involves refluxing phenylacetic acid, ethanol, and concentrated sulfuric acid (as a catalyst) at controlled temperatures, followed by neutralization and vacuum distillation to isolate the ester . Alternative catalysts, such as rare-earth solid superacids (e.g., SO₄²⁻/TiO₂/La³⁺), can achieve yields up to 89.8% under optimized conditions (4:1 ethanol-to-acid molar ratio, 5-hour reaction time) . Key factors affecting yield include catalyst loading, molar ratios, and reaction time.

Q. How can gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy be optimized for this compound analysis?

- GC : Use a polar stationary phase column (e.g., DB-FFAP) for separation. Sample preparation involves dilution in ethanol or hexane, with injector and detector temperatures set at 250°C and 300°C, respectively. Retention times and calibration curves are critical for quantification .

- NMR : The free-induction decay (FID) signal at 300 MHz provides structural confirmation. Peaks at δ 1.2–1.4 ppm (triplet, CH₃), δ 4.1–4.3 ppm (quartet, CH₂), and δ 7.2–7.4 ppm (multiplet, aromatic protons) are characteristic. Deuterated chloroform (CDCl₃) is the preferred solvent .

Q. What is the dielectric constant of this compound, and how does it inform solvent selection in material science?

this compound has a dielectric constant (k) of 5.4 at 70°F, measured using capacitance-based instrumentation. This moderate polarity makes it suitable for applications requiring balanced solvation of polar and nonpolar compounds, such as green solvent systems or polymer formulations .

Advanced Research Questions

Q. How can microbial biotransformation be optimized for sustainable this compound production?

Hansenula anomala strains (e.g., HA14) produce this compound via esterification of phenylacetic acid and ethanol. Optimal conditions include:

- Culture : 28°C, 220 rpm agitation, 48-hour seed incubation.

- Substrate : 1 g/L phenylacetic acid and 0.5 g/L ethanol.

- Enzyme activity : Esterifying enzyme activity peaks at pH 6.0–7.0. Under these conditions, yields reach 864 mg/L (171% improvement over baseline strains) .

Q. What methodologies quantify perceptual interactions between this compound and other esters in flavor profiles?

Feller’s additive model evaluates synergistic/antagonistic effects in binary mixtures. For example, this compound paired with ethyl hexanoate shows a detection threshold ratio of 0.10, indicating strong synergy. Experimental thresholds are compared to theoretical values using logistic regression, with GC-O (gas chromatography-olfactometry) and sensory panels validating results .

Q. What reaction mechanisms govern α-arylation using copper(I) enolate complexes derived from this compound?

Copper(I) complexes with phenanthroline ligands catalyze α-arylation of this compound enolates. The enolate (generated via deprotonation with lithium amide) reacts with aryl halides, forming C–C bonds. Spectroscopic characterization (e.g., IR, X-ray diffraction) confirms trigonal planar geometry of the enolate intermediate, critical for regioselectivity .

Q. How can data contradictions in synthesis yields be resolved through mechanistic and analytical validation?

Discrepancies in yields (e.g., 51.6% recovery in lithium amide reactions vs. 89.8% with superacids) arise from side reactions (e.g., diketo ester formation) or incomplete purification. Techniques like GC-MS, Kjeldahl nitrogen analysis, and bis-2,4-dinitrophenylhydrazone derivatization identify byproducts and validate purity .

Q. What role does this compound play in modulating branched ester dynamics during wine malolactic fermentation (MLF)?

MLF with lactic acid bacteria (LAB) increases branched esters (e.g., ethyl 2-methylbutanoate) by 10–200%. This compound remains stable in some strains (e.g., WEC-11) but increases by 12–50% in others (e.g., STEM-12), linked to strain-specific esterase activity. LC-MS/MS quantifies these changes, correlating with sensory outcomes .

Q. Methodological Considerations

Q. What purification techniques ensure high-purity this compound for analytical standards?

- Vacuum distillation : Collect fractions boiling at 113°C (0.38 mm Hg) to isolate this compound from unreacted precursors.

- Liquid-liquid extraction : Sodium carbonate washes remove residual acids, while sodium chloride enhances phase separation.

- Crystallization : Recrystallization from 95% ethanol removes tarry residues, achieving ≥98% purity .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Chiral catalysts (e.g., BINAP-ligated palladium) enable asymmetric α-arylation of this compound enolates. Enantiomeric excess (ee) is determined via chiral GC or HPLC, with reported ee values >90% for pharmaceutical precursors like barbiturates .

Q. Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Dielectric constant (70°F) | 5.4 | Capacitance measurement |

| Boiling point | 113°C (0.38 mm Hg) | Vacuum distillation |

| Sensory threshold | 73 µg/L | GC-O analysis |

Table 2. Comparative Yields of Synthesis Methods

| Method | Catalyst | Yield | Reference |

|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄ | 51.6% | |

| Rare-earth superacid | SO₄²⁻/TiO₂/La³⁺ | 89.8% | |

| Microbial biotransformation | Hansenula anomala HA14 | 864 mg/L |

属性

IUPAC Name |

ethyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULCUDSUACXJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044353 | |

| Record name | Ethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless or nearly colourless liquid; pleasant sweet odour suggestive of honey | |

| Record name | Ethyl phenylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228 °C, 227.00 to 229.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

210 °F (99 °F) | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1,478 mg/L at 25 °C, Soluble in water, Very soluble in ethyl ether, ethanol, Soluble in fixed oils; insol in glycerin, propylene glycol, Soluble in 8 parts of 60% alcohol, Insoluble in water glyceryl, propylene glycol; soluble in oils, 1 mL in 3 mL 70% ethanol (in ethanol) | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0333 g/cu cm at 20 °C, 1.027-1.032 | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.67 (Air = 1) | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | Ethyl phenylacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

101-97-3 | |

| Record name | Ethyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL PHENYLACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL PHENYLACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6CNZ04D8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-29.4 °C | |

| Record name | Ethyl phenylacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。